Bornyl butyrate

Description

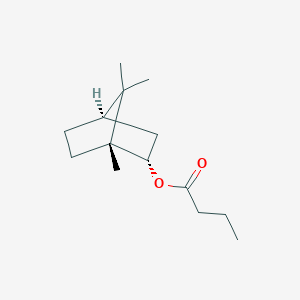

Structure

2D Structure

Properties

CAS No. |

13109-70-1 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate |

InChI |

InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10-,11+,14-/m1/s1 |

InChI Key |

VIPNQHBVIDJXJE-UHIISALHSA-N |

SMILES |

CCCC(=O)OC1CC2CCC1(C2(C)C)C |

Isomeric SMILES |

CCCC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C |

Canonical SMILES |

CCCC(=O)OC1CC2CCC1(C2(C)C)C |

density |

0.981-0.991 |

Other CAS No. |

13109-70-1 |

physical_description |

Colourless liquid; Herbaceous aroma |

solubility |

Soluble in oils; Slightly soluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Natural Occurrence and Identification Methodologies

Discovery and Distribution in Plant Species

Bornyl butyrate (B1204436) has been identified as a natural volatile compound in certain plant species. Its presence is notably documented in the essential oil of Lemon verbena (Aloysia citrodora, also known as Aloysia triphylla). thegoodscentscompany.com Research has shown that Bornyl butyrate constitutes a fraction of the complex mixture of aromatic compounds found in the essential oil extracted from this plant. thegoodscentscompany.com

The distribution of monoterpene esters like this compound is found in a limited number of plant families. While bornyl acetate (B1210297), a closely related compound, is more widely distributed, the occurrence of this compound is less common, making its presence in species like Aloysia citrodora a point of phytochemical interest. frontiersin.org

Table 1: Documented Natural Occurrence of this compound

| Plant Species | Synonym | Plant Part |

|---|

Advanced Spectroscopic Techniques for Structural Elucidation and Quantification

The precise identification and structural analysis of this compound rely on a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the molecular structure, functional groups, and concentration of the compound in a given sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the exact structure of organic molecules like this compound. mdpi.com By analyzing the behavior of atomic nuclei in a magnetic field, both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide a detailed map of the molecule's carbon-hydrogen framework.

For a compound like this compound, NMR helps to:

Confirm the Bornyl Skeleton: The rigid and strained bicyclic structure of the borneol portion of the molecule gives rise to a characteristic pattern of signals in the NMR spectrum. mdpi.com Specific chemical shifts and coupling constants for the protons and carbons in the bicyclo[2.2.1]heptane system allow for unambiguous assignment. mdpi.comresearchgate.net

Identify the Butyrate Group: The presence of the butyrate ester group is confirmed by signals corresponding to the ethyl and carbonyl moieties. For instance, in ¹H NMR, the protons closer to the electron-withdrawing ester oxygen are shifted downfield. researchgate.net

Determine Stereochemistry: Advanced NMR techniques can help elucidate the stereochemistry of the molecule, such as the endo position of the ester group characteristic of borneol derivatives.

Table 2: Expected ¹H NMR Chemical Shift Regions for this compound

| Protons | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| H-2 (proton on carbon bearing the ester) | ~4.5 - 5.0 | Shifted significantly downfield due to the deshielding effect of the oxygen atom. chemicalbook.com |

| Butyrate CH₂ (adjacent to C=O) | ~2.2 - 2.4 | Typical range for methylene protons alpha to a carbonyl group. |

| Bridgehead and Bicyclic Protons | ~1.0 - 2.5 | Complex region with overlapping signals characteristic of the bornyl framework. chemicalbook.com |

| Methyl Groups (C8, C9, C10) | ~0.8 - 1.0 | Three distinct singlet signals for the three methyl groups on the bornyl structure. chemicalbook.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for separating and identifying volatile compounds within a complex mixture, such as a plant's essential oil. nih.govresearchgate.netmdpi.com This method is crucial for profiling the complete array of volatile metabolites and quantifying the presence of specific compounds like this compound. nih.gov

The process involves two stages:

Gas Chromatography (GC): The volatile components of a sample are vaporized and passed through a long, thin column. Compounds are separated based on their boiling points and affinity for the column's stationary phase. Less volatile compounds and those with higher affinity move slower, resulting in separation. This compound would elute at a specific retention time under defined conditions.

Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized and fragmented into a predictable pattern of smaller, charged ions. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared to spectral libraries for positive identification. The mass spectrum of this compound would show a specific molecular ion peak and characteristic fragment ions corresponding to the bornyl and butyrate portions of the molecule.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govlibretexts.org It works by measuring the absorption of infrared radiation by a sample, which causes the chemical bonds within the molecule to vibrate at specific frequencies. fiveable.me

For this compound, IR spectroscopy is used to confirm the presence of its key ester functionality. The spectrum would exhibit strong, characteristic absorption bands that signify the presence of specific bonds. libretexts.orglibretexts.org

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O Stretch | 1750 - 1735 |

| Ester C-O | C-O Stretch | 1300 - 1000 |

The strong absorption band in the 1750-1735 cm⁻¹ region is a definitive indicator of the carbonyl (C=O) group within the ester, while the C-O stretching vibration further confirms the ester linkage. libretexts.org The absorptions in the 3000-2850 cm⁻¹ range are characteristic of the C-H bonds in the alkane portions of the bicyclic bornyl structure and the butyrate chain. libretexts.org

Synthesis and Biotransformation Pathways

Chemical Synthetic Approaches

The synthesis of bornyl butyrate (B1204436) is primarily achieved through chemical methods, particularly esterification reactions. These processes involve the reaction of an alcohol with a carboxylic acid, often in the presence of a catalyst.

Esterification Reactions of Bornyl Alcohol with Butyric Acid

The direct esterification of borneol with butyric acid is a common method for producing bornyl butyrate. chemicalbook.com This reaction typically requires a catalyst to proceed at a reasonable rate. Research has shown that a nanometer solid superacid, S₂O₈²⁻/ZrO₂, can effectively catalyze the synthesis of this compound from borneol and butyric acid, with reported yields ranging from 42% to 98%. researchgate.net This method has also been used to prepare other bornyl and isobornyl esters. researchgate.net

Heterogeneous Catalysis in Esterification Processes (e.g., Camphene-derived Routes)

An alternative to using borneol directly is to synthesize bornyl esters from camphene (B42988), a readily available bicyclic monoterpene derived from the isomerization of α-pinene. d-nb.infothedtic.gov.za This route involves the esterification of camphene with a carboxylic acid, which leads to the formation of the corresponding isobornyl ester. d-nb.inforesearchgate.net Subsequent hydrolysis and oxidation can then yield camphor (B46023). d-nb.inforesearchgate.net

Heterogeneous catalysts are often employed in these processes to simplify catalyst separation and recycling. Silica-supported H₃PW₁₂O₄₀ (PW), a strong heteropoly acid, has been demonstrated as an effective and environmentally friendly solid acid catalyst for the liquid-phase esterification of camphene with short-chain fatty acids, including butyric acid. researchgate.netscispace.com This reaction yields isobornyl carboxylates with high selectivity (virtually 100%) and good yields (80–90%) under mild conditions. researchgate.netscispace.com The use of a hydrocarbon solvent helps to prevent the leaching of the catalyst, allowing for its reuse. researchgate.net

The synthesis of racemic camphor from α-pinene often proceeds through an intermediary racemic isobornyl ester. researchgate.netfraunhofer.de This highlights the industrial relevance of camphene-derived routes in the production of related monoterpenoid compounds.

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Biocatalysis, particularly with the use of enzymes like lipases and esterases, allows for reactions to occur under mild conditions with high specificity.

Chemo-Enzymatic Strategies for Enantioselective Production

Chemo-enzymatic strategies combine chemical synthesis with enzymatic reactions to produce specific enantiomers of a compound. nih.govbeilstein-journals.orgfrontiersin.org This is particularly valuable in the fragrance and pharmaceutical industries, where the chirality of a molecule can significantly impact its properties.

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This process relies on the differential reaction rates of the enantiomers with a chiral catalyst, often an enzyme. In the context of this compound, the enantioselective hydrolysis of racemic bornyl or isobornyl esters can provide access to optically pure borneol and isoborneol (B83184) isomers. researchgate.netfraunhofer.de

Research has shown that the enantioselectivity of these resolutions can be influenced by the acyl chain length of the ester. For instance, better selectivity is often observed with butyryl esters compared to acetate (B1210297) esters. researchgate.netresearchgate.net

Specific esterases have been identified that exhibit high enantioselectivity in the kinetic resolution of bornyl and isobornyl esters. researchgate.netfraunhofer.de Notably, Esterase C (EstC) from Rhodococcus rhodochrous has demonstrated high selectivity for this compound, producing (-)-borneol (B1667373) with high optical purity (97% ee). d-nb.info Conversely, Esterase B (EstB) from Burkholderia gladioli shows excellent enantioselectivity towards isothis compound, yielding (+)-isoborneol in high optical purity (>98% ee). d-nb.info

A pre-screen using thin-layer chromatography identified that EstB from Burkholderia gladioli and EstC from Rhodococcus rhodochrous were active in the hydrolysis of isobornyl and bornyl acetate, respectively. researchgate.net Further investigation revealed that both enzymes displayed significantly higher enantioselectivity (E > 100) towards the butyryl esters of isoborneol and borneol. researchgate.netfraunhofer.de The enantioselectivity was found to increase with the chain length of the acyl moiety. researchgate.netfraunhofer.de These findings highlight the potential of these specific esterases for the efficient production of enantiomerically pure monoterpenols from renewable resources like α-pinene. researchgate.netfraunhofer.de

Table 1: Kinetic Resolution of this compound and Isothis compound

| Substrate | Enzyme | Origin | Conversion (%) | eeS (%) | eeP (%) | E |

|---|---|---|---|---|---|---|

| rac-isothis compound | EstB | Burkholderia gladioli | 49 | 97 | >98 | >100 |

| rac-bornyl butyrate | EstC | Rhodococcus rhodochrous | 49 | 96 | 97 | >100 |

Source: Data compiled from research on the kinetic resolution of bornyl and isobornyl esters. researchgate.net

Immobilized Enzyme Systems for Esterification

The synthesis of esters through biocatalysis often employs immobilized enzymes to enhance stability, facilitate catalyst recovery, and enable continuous operation. Lipases and esterases are the primary enzymes used for the esterification of alcohols like borneol with carboxylic acids such as butyric acid.

Enzyme immobilization has been shown to be a highly effective strategy for producing various flavor esters. For instance, Candida antarctica Lipase (B570770) B (CALB), when immobilized on iron magnetic nanoparticles, serves as an efficient biocatalyst for synthesizing methyl and ethyl butyrate. scielo.br The commercial preparation of CALB immobilized on a macroporous acrylic resin, known as Novozym 435, is one of the most widely used biocatalysts for ester synthesis. rsc.orgnih.gov Similarly, cutinases, such as an immobilized Rhodococcus cutinase (Rcut), have been successfully used to synthesize a variety of alkyl butyrates from different fatty alcohols and butyric acid. jmb.or.krnih.govjmb.or.kr

In the context of this compound, studies on the kinetic resolution of its racemic mixture highlight the selectivity of certain enzymes. Kinetic resolution is a process where one enantiomer of a racemic substrate reacts faster than the other, allowing for their separation. Research has shown that specific esterases exhibit high enantioselectivity in the hydrolysis of butyryl esters of borneol and its isomer, isoborneol. d-nb.inforesearchgate.net For example, an esterase from Rhodococcus rhodochrous (EstC) displayed high selectivity for rac-bornyl butyrate, producing (-)-borneol with 97% enantiomeric excess (ee). d-nb.info Conversely, an esterase from Burkholderia gladioli (EstB) showed high enantioselectivity for rac-isothis compound. d-nb.inforesearchgate.net These findings on selective hydrolysis are crucial as they indicate which enzymes can recognize this compound as a substrate, making them potential candidates for its synthesis via the reverse reaction, esterification.

The choice of immobilization support and method is also critical. Lipases have been immobilized on various carriers, including alginate beads and magnetic nanoparticles, to improve their operational stability for esterification reactions. scielo.brnih.gov For example, lipase immobilized in biphasic alginate beads containing an organic phase like hexadecane (B31444) can efficiently catalyze the esterification of butyric acid in aqueous media, a challenging environment for this reaction. nih.gov

The following table summarizes findings from the kinetic resolution of bornyl and isothis compound, indicating enzyme selectivity.

| Substrate | Enzyme | Origin | Conversion (%) | Enantiomeric Excess of Substrate (eeS, %) | Enantiomeric Excess of Product (eeP, %) | Reference |

|---|---|---|---|---|---|---|

| rac-bornyl butyrate | EstC | Rhodococcus rhodochrous | 49 | 94 | 97 | d-nb.info |

| rac-isothis compound | EstB | Burkholderia gladioli | 50 | >98 | >98 | d-nb.info |

Non-Aqueous Biocatalytic Systems for Ester Synthesis

Non-aqueous biocatalysis, which includes systems with organic solvents or solvent-free systems, offers several advantages for ester synthesis. mdpi.comresearchgate.net These include increased solubility of non-polar substrates like borneol, shifting the thermodynamic equilibrium towards ester formation by removing water, and reducing substrate or product inhibition. mdpi.comresearchgate.net

The synthesis of short-chain alkyl butyrates has been extensively studied in various non-aqueous systems. nih.gov Solvents such as heptane (B126788), isooctane (B107328), hexane (B92381), and cyclohexane (B81311) are commonly used. jmb.or.krnih.govjmb.or.kr In a study on alkyl butyrate synthesis using immobilized Rhodococcus cutinase, the reaction was performed in several non-aqueous solvents, with isooctane being a preferred medium. nih.govjmb.or.kr Similarly, the synthesis of methyl and ethyl butyrate using immobilized CALB found heptane to be the optimal solvent, yielding conversions higher than 90%. scielo.br The synthesis of isoamyl butyrate has also been optimized in hexane and heptane. redalyc.org

Solvent-free systems are another attractive option, offering a "greener" and more concentrated reaction environment. sciengine.com The enzymatic synthesis of isoamyl butyrate from butyric acid and isoamyl alcohol has been successfully conducted in a solvent-free system using immobilized lipases. researchgate.net

Key parameters influencing the efficiency of ester synthesis in non-aqueous systems include temperature, substrate concentration, and substrate molar ratio. For the synthesis of butyl butyrate with immobilized cutinase in isooctane, the optimal temperature was found to be 30°C. nih.govjmb.or.kr The concentration of the substrates, butyric acid and the alcohol, significantly impacts the yield. jmb.or.kr For instance, in butyl butyrate synthesis, a butyric acid concentration of 50-100 mM and a butanol concentration of 150 mM provided the highest yields. jmb.or.kr

The table below details the conditions used for the synthesis of various butyrate esters in non-aqueous systems, which are applicable to the synthesis of this compound.

| Ester Product | Enzyme | Solvent | Temperature | Optimal Substrate Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl Butyrate | Immobilized CALB-MNP | Heptane | 25°C | 0.5 mol/L butyric acid, 1:1 molar ratio | >90% | scielo.br |

| Ethyl Butyrate | Immobilized CALB-MNP | Heptane | 25°C | 0.4 mol/L butyric acid, 1:1 molar ratio | >90% | scielo.br |

| Butyl Butyrate | Immobilized Rhodococcus cutinase | Isooctane | 30°C | 100 mM butyric acid, 150 mM 1-butanol | 60 mM product (60% yield) | jmb.or.krnih.gov |

| Isoamyl Butyrate | Immobilized Lipozyme TL IM | Heptane | Not Specified | 0.16 M butyric acid, 0.33 M isoamyl alcohol | 96% | redalyc.org |

These examples demonstrate that immobilized enzymes in non-aqueous systems are robust and efficient for producing butyrate esters. By selecting an appropriate enzyme, such as one identified through kinetic resolution studies, and optimizing reaction conditions in a suitable organic solvent, an effective biocatalytic process for the synthesis of this compound can be designed.

Investigation of Biological Activities and Associated Mechanisms

Anti-inflammatory Action: Cellular and Molecular Mechanisms

Butyrate (B1204436), a short-chain fatty acid produced by microbial fermentation in the colon, is recognized for its potent anti-inflammatory properties. nih.govmdpi.com It exerts these effects through various cellular and molecular pathways, influencing the expression of inflammatory mediators and the signaling cascades that regulate them.

Research demonstrates that butyrate can effectively suppress the production of key pro-inflammatory cytokines, which are central to the inflammatory response. Studies have shown that butyrate treatment decreases the secretion of Tumor Necrosis Factor-alpha (TNF-α) and the expression of pro-inflammatory cytokine mRNA in intestinal biopsies from patients with Crohn's disease. nih.gov In porcine alveolar macrophages challenged with lipopolysaccharide (LPS), both butyric acid and its salt, sodium butyrate, significantly reduced the production of TNF-α. mdpi.com However, in the same study, the production of Interleukin-1 beta (IL-1β) was not significantly affected by the butyrate derivatives. mdpi.com

Conversely, other studies highlight butyrate's ability to inhibit IL-1β-induced inflammation. In pancreatic beta cells, butyrate was found to suppress the expression of inflammatory genes induced by IL-1β. nih.govnih.gov This anti-inflammatory capacity is crucial, as cytokines like TNF-α and IL-1β are known mediators of inflammation, and their overproduction can lead to tissue damage. mdpi.comresearchgate.net

| Study Context | Model | Effect of Butyrate on Cytokines | Reference |

|---|---|---|---|

| Crohn's Disease | Human Intestinal Biopsies & Lamina Propria Mononuclear Cells | Decreased TNF production and proinflammatory cytokine mRNA expression. | nih.gov |

| LPS-Induced Inflammation | Porcine Alveolar Macrophages (PAMs) | Reduced TNF-α production. No significant impact on IL-1β. | mdpi.com |

| Cytokine-Induced Beta Cell Dysfunction | Mouse Islets & INS-1E cells | Suppressed IL-1β-induced expression of inflammatory genes. | nih.govnih.gov |

| General Inflammation | Colonocytes, Macrophages | Decreases secretion of pro-inflammatory cytokines. | mdpi.com |

The anti-inflammatory effects of butyrate are largely mediated by its influence on critical intracellular signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. nih.govphysiology.org Butyrate has been shown to inhibit NF-κB activation, thereby decreasing the expression of the inflammatory genes it controls. nih.govnih.gov This inhibition can occur without preventing the degradation of IκBα, an NF-κB inhibitory protein, suggesting a more direct action on NF-κB's transcriptional activity. nih.govnih.gov

In addition to NF-κB, butyrate's effects involve other major signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) pathways, which are upstream of NF-κB and involved in cellular processes like growth and survival, are also modulated. bmbreports.orgsciopen.com In porcine kidney cells, the induction of host defense peptides by sodium butyrate was found to involve both the NF-κB and MAPK pathways. oncotarget.com The binding of signaling molecules to receptors on immune cells typically activates these pathways, leading to the expression of genes involved in inflammation. bmbreports.org By interfering with these cascades, butyrate can effectively dampen the inflammatory response at multiple levels.

A key mechanism underlying butyrate's diverse biological activities is its ability to inhibit histone deacetylase (HDAC) enzymes. nih.govnih.gov HDACs remove acetyl groups from histones, leading to a more compact chromatin structure that represses gene transcription. nih.gov By inhibiting HDACs, butyrate causes an accumulation of acetylated histones (histone hyperacetylation), which relaxes the chromatin and allows for the transcription of specific genes. nih.govoecd-ilibrary.org

This epigenetic modification affects the expression of a surprisingly small percentage of mammalian genes, estimated at around 2%. nih.gov The inhibition of HDAC activity by butyrate has been linked to the activation of genes that can halt the cell cycle and induce differentiation or apoptosis. nih.gov For example, butyrate can increase the acetylation of NF-κB p65 and histone H4, which suppresses NF-κB's pro-inflammatory activity. nih.gov This mechanism is fundamental to how butyrate regulates gene expression to produce anti-inflammatory and other cellular effects. researchgate.netnih.gov

| HDAC Class/Isoform | Reported Effect of Butyrate | Reference |

|---|---|---|

| Class I and II HDACs | Inhibitor. | plos.org |

| HDAC1 | Inhibited with an IC₅₀ value of 0.3 mM. | abcam.com |

| HDAC2 | Inhibited with an IC₅₀ value of 0.4 mM. | abcam.com |

| HDAC7 | Inhibited with an IC₅₀ value of 0.3 mM. | abcam.com |

| HDAC6 and HDAC10 | No inhibition observed. | abcam.com |

Antimicrobial Research: Host Defense and Pathogen Inhibition

Butyrate also plays a dual role in antimicrobial defense, both by strengthening the host's innate immunity and by directly impairing the virulence of bacterial pathogens.

Butyrate is a potent inducer of Host Defense Peptides (HDPs), also known as antimicrobial peptides, which are essential components of the innate immune system. oncotarget.comfrontiersin.orgnih.gov Studies in chickens have shown that butyrate treatment significantly induces the expression of HDP genes in various cell types, including macrophages and intestinal explants. nih.govplos.org This induction enhances the antibacterial activity of host cells against pathogens like Salmonella enteritidis. nih.gov

The mechanism for this induction is linked to butyrate's function as an HDAC inhibitor. nih.govfrontiersin.org By inhibiting HDACs, butyrate promotes the histone acetylation at the promoter regions of HDP genes, leading to their increased transcription. nih.govfrontiersin.org This augmentation of endogenous HDP synthesis is considered a promising antibiotic-alternative strategy, as it bolsters the host's natural defenses to prevent or treat infections. nih.govnih.gov Research in porcine cells further confirms that sodium butyrate can augment the expression of multiple HDPs, including porcine β-defensins. oncotarget.com

Beyond enhancing host defenses, butyrate can directly target and suppress the ability of bacteria to cause disease. In Salmonella enterica, exposure to butyric acid has been shown to decrease its invasion of intestinal epithelial cells. nih.govnih.gov This effect is achieved by specifically down-regulating the expression of genes located on Salmonella Pathogenicity Island 1 (SPI-1). nih.govnih.gov

SPI-1 encodes a type III secretion system that is crucial for injecting bacterial proteins into host cells, a key step in the invasion process. nih.gov Transcriptomic analysis revealed that butyrate treatment down-regulated numerous SPI-1 genes, including the regulatory genes hilD and invF. nih.govnih.gov This targeted suppression of virulence factors reduces the pathogen's ability to infect the host, demonstrating a direct antimicrobial mechanism of action that is independent of its effects on the host immune system. nih.govbiorxiv.org Short-chain fatty acids like butyrate and propionate (B1217596) have been shown to impact Salmonella pathogenicity in vivo by repressing SPI-1 expression. biorxiv.orgplos.org

Anti-Proliferative and Apoptotic Mechanisms in Cellular Models

Butyrate has demonstrated significant anti-proliferative and pro-apoptotic effects, primarily in cancer cell lines. Its mechanisms of action are complex, involving the induction of programmed cell death, inhibition of malignant cellular behaviors, modulation of gene expression, and impacts on cell growth and differentiation.

Butyrate is a known inducer of apoptosis in cancer cells. In colorectal cancer (CRC) cells, sodium butyrate has been shown to induce apoptosis by modulating mitochondrial dynamics. nih.gov Specifically, it leads to a decrease in the level of dynamin-related protein 1 (DRP1), a key regulator of mitochondrial fission. nih.gov The reduction of DRP1 is associated with mitochondrial fusion and the initiation of mitochondria-mediated apoptosis. nih.gov This process is also linked to the downregulation of the cyclin B1-CDK1 complex, which normally phosphorylates and activates DRP1. nih.gov

Studies on colorectal cancer HCT-116 cells reveal that sodium butyrate induces apoptosis through the mitochondrial calcium uniporter (MCU)/Drp1 pathway. nih.gov It promotes the expression of MCU, leading to increased mitochondrial calcium ion concentration, which in turn down-regulates Drp1 expression and triggers apoptosis. nih.gov This effect appears to be selective for cancer cells, as butyrate does not have a significant effect on normal intestinal epithelial cells. nih.gov Furthermore, butyrate treatment in Caco-2 colon cancer cells leads to the activation of the caspase cascade, particularly the proteolytic activation of caspase-3, which triggers the degradation of poly-(ADP-ribose) polymerase (PARP). nih.gov This is accompanied by an upregulation of the pro-apoptotic protein Bak. nih.gov

Autophagy, another form of programmed cell death, is also influenced by butyrate. In colonocytes from germ-free mice, which are in an energy-deprived state, autophagy is activated. The addition of butyrate can prevent this autophagy by rescuing the deficit in mitochondrial respiration, acting as an energy source. nih.govnih.gov In hepatocellular carcinoma cells, butyrate can induce autophagy through the regulatory pathway of reactive oxygen species (ROS). nih.gov

Butyrate has been shown to inhibit malignant cellular behaviors such as migration and invasion in certain types of cancer. In a recent study on breast cancer, butyrate significantly suppressed the viability, migration, and invasion of the T47D breast cancer cell line in a dose-dependent manner. nih.govnih.gov

However, the effect of butyrate on cell migration and invasion can be context-dependent. In a study on oral squamous cell carcinoma (OSCC), sodium butyrate was found to significantly enhance cell migration and invasion. peerj.com This was associated with the induction of epithelial-mesenchymal transition (EMT), a process linked to tumor metastasis. peerj.com

Butyrate is a well-known histone deacetylase (HDAC) inhibitor, which allows it to modulate the expression of a wide range of genes. nih.govsochob.clmdpi.com This epigenetic modification is central to many of its anti-cancer effects, including the inhibition of cell proliferation and induction of apoptosis. nih.govsochob.cl

Recent research has uncovered novel gene regulatory mechanisms. In breast cancer cells, butyrate was found to promote the expression of cuproptosis-related genes, including pyridoxal (B1214274) kinase (PDXK) and solute carrier family 25 member 28 (SLC25A28). nih.govnih.gov Cuproptosis is a recently identified form of regulated cell death dependent on copper. The expression of these genes, which were found to be lowly expressed in breast cancer tumors, was facilitated by butyrate's ability to inhibit Toll-like receptor 4 (TLR4). nih.govnih.gov Overexpression of TLR4 reversed the effects of butyrate on both gene expression and the inhibition of malignant behaviors. nih.govnih.gov

In colorectal cancer cells, butyrate treatment leads to a dose-dependent decrease in the transcript levels of anti-apoptotic genes like BCL-2 and MCL-1, as well as cell division regulators such as PCNA and Ki-67. mdpi.com Conversely, it increases the expression of pro-apoptotic markers like BAX, CASP3, and PUMA. mdpi.com

Butyrate exhibits a phenomenon known as the "butyrate paradox," where it has opposing effects on the proliferation of normal versus cancerous colonocytes. mdpi.com In cancer cells, butyrate tends to inhibit proliferation and induce differentiation and apoptosis. mdpi.comuminho.pt For instance, studies have shown that butyrate slows proliferation and induces differentiation in various colon cancer cell lines. mdpi.com This anti-proliferative effect is often mediated by halting the cell cycle. peerj.comnih.gov In oral squamous cell carcinoma cells, sodium butyrate inhibited proliferation and induced cell cycle arrest at the G1 phase. peerj.com Similarly, in breast cancer cells, butyrate has been shown to inhibit proliferation and arrest the cell cycle in the G1 phase. nih.gov

Conversely, in non-tumoral intestinal cells, butyrate can stimulate proliferation and is essential for maintaining a healthy epithelium. mdpi.comrupahealth.com It has been shown to influence the dynamic processes of intestinal cells, including proliferation, migration, and differentiation, which are crucial for gut morphology and function. orffa.comorffa.com Butyrate also affects the differentiation of immune cells, such as inhibiting the differentiation of monocyte-derived dendritic cells and macrophages. nih.gov

Influence on Metabolic Homeostasis and Cellular Energy Metabolism

Butyrate is the preferred and primary energy source for colonocytes, the epithelial cells lining the colon. nih.govnih.govorffa.comhealthpath.com It is estimated that short-chain fatty acids, with butyrate being a major component, contribute to approximately 60-70% of the energy requirements of colonocytes. healthpath.com These cells rapidly absorb and metabolize butyrate through β-oxidation and the tricarboxylic acid (TCA) cycle to produce ATP. nih.govnih.gov This vital function supports the integrity of the gut barrier. healthpath.com

The reliance on butyrate for energy is specific to differentiated colonocytes. nih.gov In contrast, undifferentiated cells, such as those at the base of the intestinal crypts and neoplastic cells, preferentially use glucose for energy. nih.govmdpi.com This metabolic difference is a key aspect of the "butyrate paradox," as the accumulation of unmetabolized butyrate in cancer cells leads to its effects as an HDAC inhibitor, thereby halting their proliferation. nih.govmdpi.com While colonocytes are the primary consumers, cells in the small intestine can also absorb and utilize butyrate. nih.govorffa.com Furthermore, butyrate produced in the gut can enter systemic circulation and influence energy homeostasis in other tissues like the liver and skeletal muscle. mdpi.comnih.gov

Regulation of Glucose and Lipid Metabolic Pathways

The butyrate component of bornyl butyrate is a key modulator of host energy homeostasis, with significant effects on both glucose and lipid metabolism. nih.gov Research in animal models demonstrates that butyrate can improve insulin (B600854) sensitivity and glucose tolerance. researchgate.netplos.org In diet-induced obese mice, supplementation with butyrate was found to prevent the development of insulin resistance, preserving fasting blood glucose and insulin levels. researchgate.netplos.orgnih.gov This improvement in glucose control is linked to butyrate's ability to enhance the function of pancreatic β-cells and promote energy expenditure. plos.orgnih.gov

Butyrate's influence extends to lipid metabolism, where it has been shown to reduce the accumulation of lipids in the liver. plos.org The mechanisms underlying these metabolic benefits are multifaceted. A key pathway implicated is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy. researchgate.netnih.govfrontiersin.org Activated AMPK promotes processes that generate ATP, such as fatty acid oxidation, while inhibiting ATP-consuming pathways like lipid synthesis. nih.govfishersci.com

Furthermore, butyrate influences the expression of crucial transcription factors that regulate lipogenesis. Studies have shown that butyrate can modulate Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). nih.govspringermedizin.de SREBP-1c controls the expression of genes involved in the synthesis of fatty acids, such as fatty acid synthase (FAS). nih.govtaylorandfrancis.com By regulating the AMPK and SREBP-1c pathways, butyrate helps to maintain a balance between lipid synthesis and breakdown, contributing to improved metabolic health.

Gastrointestinal Epithelial Barrier Function Studies

The integrity of the gastrointestinal epithelial barrier is crucial for preventing the passage of harmful luminal substances into the bloodstream. The butyrate released from this compound plays a significant role in reinforcing this barrier.

Reinforcement of Tight Junction Protein Expression and Assembly

Tight junctions are protein complexes that seal the space between epithelial cells, controlling paracellular permeability. Butyrate has been demonstrated to strengthen the intestinal barrier by enhancing the expression and assembly of key tight junction proteins. nih.gov In cell culture models using Caco-2 and IPEC-J2 cells, butyrate treatment led to an increased expression of proteins such as claudins and occludin. nih.govplos.orgnih.govfrontiersin.org

For instance, in IPEC-J2 cells challenged with lipopolysaccharide (LPS), a component of Gram-negative bacteria that can disrupt barrier function, butyrate pre-treatment increased both the mRNA and protein levels of claudin-3 and claudin-4. plos.orgnih.gov Similarly, studies have shown that butyrate can positively regulate the expression of claudin-1 and zonula occludens-1 (ZO-1). frontiersin.org The mechanism for this reinforcement involves the activation of signaling pathways like AMP-activated protein kinase (AMPK), which facilitates the dynamic assembly and reorganization of these proteins at the cell junctions. frontiersin.orgnih.gov

| Finding | Model System | Key Proteins Affected | Associated Pathway | Reference |

|---|---|---|---|---|

| Increased expression of claudin-3 and claudin-4 | IPEC-J2 cells (porcine intestinal) | Claudin-3, Claudin-4 | Akt/mTOR | plos.orgnih.gov |

| Enhanced expression of occludin | Caco-2 cells (human colorectal) | Occludin | - | nih.gov |

| Positive regulation of claudin-1 and ZO-1 | Cdx2-IEC cells | Claudin-1, ZO-1 | AMPK | frontiersin.org |

| Facilitated assembly of tight junctions | Caco-2 cells | Occludin, Claudin-1, ZO-1 | AMPK | nih.gov |

Maintenance of Intestinal Barrier Integrity

Butyrate's ability to preserve barrier integrity is linked to its role as the primary energy source for colonocytes, the cells lining the colon. mdpi.com By providing energy, butyrate supports cellular health and function, enabling the maintenance and repair of the epithelial barrier. It also exerts anti-inflammatory effects that protect the gut lining from damage. researchgate.net Studies have demonstrated that butyrate can mitigate the damage from LPS-induced inflammation, preserving the structural and functional integrity of the gut barrier. nih.govplos.orgplos.org

Neurobiological Implications and Gut-Brain Axis Modulation

The gut-brain axis represents a bidirectional communication network between the gastrointestinal tract and the central nervous system. Both borneol and butyrate, the components of this compound, have been shown to have neurobiological effects, suggesting a role in modulating this axis.

Influence on Neuroinflammation

Neuroinflammation, characterized by the activation of immune cells in the brain like microglia, is implicated in various neurological conditions. Butyrate, acting through the gut-brain axis, exhibits potent anti-neuroinflammatory properties. semanticscholar.org Studies have shown that butyrate can cross the blood-brain barrier and directly influence brain cells. nih.gov It has been found to suppress the activation of microglia and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain. semanticscholar.orgresearchgate.netnih.gov The mechanism often involves the inhibition of inflammatory signaling pathways like the Toll-like receptor 4 (TLR4)/NF-κB pathway. researchgate.netnih.gov

Borneol also contributes significant anti-inflammatory and neuroprotective effects. nih.govresearchgate.net It is known for its ability to readily cross the blood-brain barrier. taylorandfrancis.compatsnap.com Research indicates that borneol can modulate inflammatory pathways, including the inhibition of NF-κB, thereby reducing the expression of inflammatory mediators. patsnap.com

| Compound | Key Effect | Mechanism/Pathway | Reference |

|---|---|---|---|

| Butyrate | Suppresses microglia activation and pro-inflammatory cytokines | Inhibition of TLR4/NF-κB pathway | researchgate.netnih.gov |

| Butyrate | Reduces neuroinflammation | Modulation of immune responses | semanticscholar.orgmdpi.com |

| Borneol | Exerts anti-inflammatory effects in the CNS | Inhibition of NF-κB pathway | patsnap.com |

| Borneol | Provides neuroprotection | Crosses blood-brain barrier | nih.govtaylorandfrancis.com |

Modulation of Neurotransmitter Secretion

The components of this compound can also influence the synthesis and secretion of neurotransmitters, which are fundamental to gut-brain communication. Butyrate has been shown to regulate the levels of key neurotransmitters like serotonin (B10506) (5-HT) and dopamine (B1211576). nih.govuef.fi Much of the body's serotonin is produced in the gut by enterochromaffin cells. Butyrate can influence the expression of tryptophan 5-hydroxylase 1, the rate-limiting enzyme in serotonin synthesis. frontiersin.org It can also affect dopamine levels, potentially through its HDAC inhibitory activity or by stimulating gut hormones that signal to the brain. nih.govuef.fi

Borneol has been reported to modulate neurotransmitter systems directly within the central nervous system. patsnap.com It can act on GABA (gamma-aminobutyric acid) receptors, the primary inhibitory neurotransmitter system in the brain, which can lead to calming effects. patsnap.com This modulation of neurotransmitter systems by both butyrate and borneol highlights the potential for this compound to influence mood and cognitive processes via the gut-brain axis. springermedizin.de

Receptor-Mediated Signaling (e.g., FFAR3, GPR109a)

The direct interaction of the compound this compound with specific receptors is not extensively documented in scientific literature. However, its biological signaling activity can be understood through its nature as an ester. This compound is an ester composed of borneol and butyric acid. nih.govnist.gov In biological systems, esters are frequently hydrolyzed by a wide range of carboxyesterase enzymes present in various tissues, including the intestinal tract, blood, and liver. inchem.org This enzymatic action breaks the ester bond, releasing the constituent alcohol and carboxylic acid. acs.orgacs.org

Studies on similar compounds, such as bornyl acetate (B1210297), show extensive hydrolysis in vivo to its components. inchem.org Research involving the enzymatic kinetic resolution of this compound also demonstrates its susceptibility to hydrolysis by esterases. d-nb.inforesearchgate.net Therefore, it is anticipated that this compound undergoes in vivo hydrolysis to yield borneol and, crucially, butyric acid (butyrate). This released butyrate is a well-characterized signaling molecule that interacts with specific G protein-coupled receptors (GPCRs), including Free Fatty Acid Receptor 3 (FFAR3) and G protein-coupled receptor 109A (GPR109A). mdpi.com The receptor-mediated signaling of this compound is thus primarily considered to be an indirect effect, mediated by its active metabolite, butyrate.

Butyrate Interaction with FFAR3 and GPR109A

Butyrate, along with other short-chain fatty acids (SCFAs), is a known natural ligand for FFAR3 (also known as GPR41) and GPR109A (also known as HCAR2). mdpi.combiorxiv.org

Free Fatty Acid Receptor 3 (FFAR3): FFAR3 shows a preference for propionate and butyrate as its ligands. mdpi.com The activation of FFAR3 is coupled to the Gαi/o family of G proteins. biorxiv.orgnih.gov This activation typically leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). nih.gov Studies in aortic endothelial cells have confirmed the expression of FFAR3 and its involvement in butyrate-induced signaling. nih.gov The interaction between butyrate and FFAR3 is implicated in various physiological processes, including the regulation of gut homeostasis and immune responses. mdpi.comnih.gov

G protein-coupled receptor 109A (GPR109A): GPR109A is activated by niacin and also recognizes butyrate, although with a lower affinity. medchemexpress.com This receptor is expressed on the apical membrane of epithelial cells in the colon and intestine, as well as on immune cells. medchemexpress.com Similar to FFAR3, GPR109A signaling is coupled to Gαi/o proteins, and its activation can lead to the inhibition of adenylyl cyclase. researchgate.net The activation of GPR109A by butyrate has been shown to induce apoptosis in colon cancer cells and suppress nuclear factor-kappaB (NF-κB) activation, suggesting a role in mediating anti-inflammatory and tumor-suppressive effects in the colon. medchemexpress.com

The signaling cascades initiated by the binding of butyrate to these receptors are complex and cell-type specific, influencing a range of cellular functions from metabolism to inflammation and cell survival. nih.govresearchgate.net

Research Findings on Butyrate-Receptor Interactions

| Receptor | Alternate Names | Primary Endogenous Ligands | G-Protein Coupling | Primary Signaling Effect of Butyrate Activation |

|---|---|---|---|---|

| FFAR3 | GPR41 | Propionate, Butyrate mdpi.com | Gαi/o biorxiv.orgnih.gov | Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP. nih.gov |

| GPR109A | HCAR2 | Niacin (high affinity), Butyrate (low affinity) medchemexpress.com | Gαi/o researchgate.net | Inhibition of adenylyl cyclase, suppression of NF-κB activation. medchemexpress.com |

Metabolic Fate and Biotransformation Research

In Vitro and In Vivo Metabolism Studies of Bornyl Butyrate (B1204436) and Related Esters

Direct metabolic studies on bornyl butyrate are not extensively documented in publicly available literature. However, its metabolic fate can be largely inferred from research on structurally similar terpene esters, such as isobornyl acetate (B1210297). The primary metabolic pathway for these esters is hydrolysis, catalyzed by non-specific carboxyl esterase enzymes that are widespread in tissues.

In vivo studies on related compounds like isobornyl acetate and isobornyl acrylate (B77674) demonstrate that they are rapidly hydrolyzed. nih.goveuropa.eu This initial step breaks the ester bond, releasing the corresponding alcohol and carboxylic acid. nih.goveuropa.eu For isobornyl acetate, this process occurs within hours, yielding isoborneol (B83184) and acetic acid. nih.govinvivochem.cn A study in rats involving intravenous administration of isobornyl acetate showed a rapid hydrolysis half-life of just 2-3 minutes. europa.eu The resulting isoborneol is then typically conjugated with glucuronic acid and excreted in the urine. nih.gov

Based on this evidence, this compound is expected to undergo a similar biotransformation. The ester bond would be cleaved, yielding borneol and butyric acid. The lipophilic nature of terpenes suggests they are well-absorbed from the gut, requiring metabolism before they can be excreted. anu.edu.au An in vitro study using rumen fluid showed that bornyl acetate altered the fermentation profile, decreasing the proportions of acetate and butyrate, which indicates it is actively metabolized by the microbial population. animbiosci.org

Role in Short-Chain Fatty Acid Metabolic Pathways

Following the initial hydrolysis of this compound, the resulting butyrate molecule, a short-chain fatty acid (SCFA), enters into well-established metabolic pathways, particularly within microbial systems like the gut microbiome. Butyrate is a crucial metabolite, and its biosynthesis by bacteria is a key process for host health. frontiersin.orgmdpi.com

Bacteria utilize four primary pathways to synthesize butyrate, all of which converge at the formation of a key intermediate, crotonyl-CoA. frontiersin.orgresearchgate.netresearchgate.net From crotonyl-CoA, the pathway proceeds to butyryl-CoA, the direct precursor to butyrate. researchgate.netmdpi.com

Pyruvate Pathway (from Acetyl-CoA): This is the most prevalent pathway for butyrate production, especially among commensal bacteria in the gut. frontiersin.orgnih.govoup.com It begins with the breakdown of carbohydrates via glycolysis to produce pyruvate, which is then converted to acetyl-CoA. frontiersin.orgmdpi.com Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which undergoes a series of reduction reactions to become butyryl-CoA. nih.govnih.gov This pathway is estimated to be present in about 24% of gut bacteria. researchgate.net

4-aminobutyrate Pathway: This pathway utilizes amino acids as its starting material. nih.gov Glutamate can be converted to 4-aminobutyrate (GABA), which is then metabolized to crotonyl-CoA. nih.govfrontiersin.org Key enzymes in this pathway include 4-hydroxybutyrate dehydrogenase and butyryl-CoA:4-hydroxybutyrate-CoA transferase. nih.govnih.govmdpi.com This pathway is found in phyla such as Firmicutes and Fusobacteria. nih.gov

Glutarate Pathway: This is another amino acid degradation pathway that can produce butyrate. mdpi.com It involves the conversion of glutarate to crotonyl-CoA. frontiersin.orgresearchgate.net This pathway is among the least common, found in only a few bacterial phyla. nih.gov

Lysine (B10760008) Pathway: Certain bacteria can ferment the amino acid lysine to produce butyrate. nih.govresearchgate.net The pathway involves a series of enzymatic steps that convert lysine into crotonyl-CoA. researchgate.netmdpi.com This pathway has been identified in gut commensals like Intestinimonas and pathogens such as Fusobacterium nucleatum. frontiersin.orgmdpi.comnih.gov

Interactive Table: Microbial Butyrate Biosynthesis Pathways

| Pathway | Initial Substrate(s) | Key Intermediates | Bacterial Examples | Citations |

|---|---|---|---|---|

| Pyruvate | Carbohydrates, Pyruvate | Acetyl-CoA, Acetoacetyl-CoA, Crotonyl-CoA | Faecalibacterium, Roseburia, Clostridium | frontiersin.orgnih.gov |

| 4-aminobutyrate | Glutamate, 4-aminobutyrate | 4-hydroxybutyrate, 4-hydroxybutyryl-CoA | Clostridium aminobutyricum, Fusobacterium | nih.govfrontiersin.orgnih.gov |

| Glutarate | Glutarate, Glutamate | 2-oxoglutarate, 2-hydroxyglutarate | Fusobacterium, some Clostridia | frontiersin.orgresearchgate.netmdpi.com |

| Lysine | Lysine | β-lysine, 3-keto-5-aminohexanoate | Fusobacterium, Intestinimonas, Porphyromonas | frontiersin.orgnih.govnih.gov |

The final conversion of butyryl-CoA to butyrate is catalyzed by one of two primary enzymatic routes. nih.govasm.org The prevalence of these enzymes can differ among bacterial species.

Butyryl-CoA:acetate CoA transferase (But): This enzyme catalyzes the transfer of the coenzyme A (CoA) moiety from butyryl-CoA to an external acetate molecule. nih.govnih.govigem.org The products of this single-step reaction are butyrate and acetyl-CoA. nih.govfrontiersin.org This is considered the most common route for butyrate formation in the human colon, a high-acetate environment. nih.govasm.org The activity of this enzyme has been confirmed in numerous butyrate-producing gut bacteria, including species of Roseburia and Faecalibacterium prausnitzii. asm.org

Butyrate Kinase (Buk): This route involves a two-step process that generates energy in the form of ATP. wikipedia.org

Phosphotransbutyrylase (Ptb): First, this enzyme catalyzes the conversion of butyryl-CoA to butyryl phosphate (B84403). nih.govmdpi.com

Butyrate Kinase (Buk): Next, butyrate kinase facilitates the transfer of the phosphoryl group from butyryl phosphate to ADP, yielding butyrate and one molecule of ATP. wikipedia.orgontosight.ai

While crucial for some bacteria, the butyrate kinase pathway is considered less prevalent among the dominant butyrate producers of the human colon compared to the CoA transferase pathway. nih.gov

Interactive Table: Final Enzymes in Butyrate Synthesis

| Enzyme | Abbreviation | Reaction | Substrates | Products | Prevalence | Citations |

|---|---|---|---|---|---|---|

| Butyryl-CoA:acetate CoA transferase | But | CoA Transfer | Butyryl-CoA, Acetate | Butyrate, Acetyl-CoA | Dominant pathway in human colon; widespread in gut anaerobes. | nih.govnih.govasm.org |

| Butyrate Kinase | Buk | Phosphorylation/Dephosphorylation (with Ptb) | Butyryl-CoA, ADP | Butyrate, ATP | Less common in the colon; found in some Clostridium and Coprococcus species. | nih.govwikipedia.orgontosight.ai |

Derivatization and Structure Activity Relationship Studies

Synthesis and Characterization of Bornyl Butyrate (B1204436) Analogues (e.g., Bornyl 2-methyl butyrate, Isobornyl butyrate)

The synthesis of this compound analogues is achieved through several established chemical methods, primarily involving the esterification of borneol or its isomers with various carboxylic acids.

Isothis compound: A prominent analogue, isothis compound (the exo-isomer), can be effectively synthesized via the liquid-phase esterification of camphene (B42988), a renewable substrate derived from biomass. scispace.comresearchgate.net In one method, using silica-supported heteropoly acid (H₃PW₁₂O₄₀) as a solid acid catalyst, the reaction of camphene with n-butyric acid yields isothis compound with virtually 100% selectivity. scispace.com Under optimized conditions, this equilibrium-controlled reaction can achieve a camphene conversion of approximately 80% within one to two hours. scispace.com The resulting isothis compound has been characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). scispace.com

Enzymatic Kinetic Resolution: To obtain optically pure isomers, which are often required for specific biological applications, enzymatic kinetic resolution is employed. The synthesis of racemic camphor (B46023) from α-pinene proceeds through a racemic isobornyl ester intermediate. d-nb.inforesearchgate.net This racemic mixture can be separated by enantioselective hydrolysis. For instance, researchers have demonstrated that specific enzymes show high selectivity for different isomers. Esterase B (EstB) from Burkholderia gladioli displays outstanding enantioselectivity (E > 100) in the kinetic resolution of racemic isothis compound. d-nb.inforesearchgate.net In contrast, Esterase C (EstC) from Rhodococcus rhodochrous shows high selectivity for the hydrolysis of racemic this compound (the endo-isomer). d-nb.info This enzymatic approach allows for the facile synthesis of optically pure monoterpenols and their corresponding esters. d-nb.info

General Esterification and Other Analogues: The synthesis of a wide array of bornyl esters, including those with varying aliphatic and aromatic acyl groups, has been accomplished using both conventional and microwave-assisted methods. nih.govresearchgate.net A common laboratory method involves the use of N,N'-dicyclohexylcarbodiimide (DIC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.govresearchgate.net This approach has been used to synthesize analogues like bornyl 2-methylbutyrate (B1264701) and many others for biological screening. nih.govresearchgate.netuni.lunih.gov Microwave-assisted synthesis, in particular, has been noted for its short reaction times and high yields, especially for long-chain aliphatic and certain aromatic esters. nih.gov

Comparative Biological Activity of Bornyl Esters and Related Monoterpenoids

The biological activities of bornyl esters are highly dependent on the nature of the acyl group attached to the borneol scaffold. Comparative studies reveal significant differences in efficacy, particularly in antimicrobial applications.

In a comprehensive study, seventeen different borneol esters with both aliphatic and aromatic side chains were synthesized and evaluated for their antimicrobial properties against a panel of bacteria and one fungus. nih.govresearchgate.net The results indicated that bornyl esters with simple, short-chain aliphatic moieties (e.g., acetate (B1210297), butyrate) were largely inactive. researchgate.net However, certain esters with aromatic acyl groups displayed significant biological activity. nih.govresearchgate.netresearchgate.net Specifically, bornyl 3',4'-dimethoxybenzoate was found to be active against all tested microorganisms, which included Streptococcus sanguinis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. nih.govresearchgate.net Two other aromatic derivatives, bornyl 4-methoxybenzoate (B1229959) and bornyl 3,4,5-trimethoxybenzoate, also showed promising antibacterial activity, with Minimum Inhibitory Concentration (MIC) values equal to the ampicillin (B1664943) standard (62.5 µg/mL) for some of the tested bacteria. researchgate.net

| Compound | Acyl Moiety | Activity against S. aureus (MIC in µg/mL) | Activity against C. albicans (MIC in µg/mL) |

|---|---|---|---|

| Bornyl Acetate | Aliphatic (C2) | >500 | >500 |

| This compound | Aliphatic (C4) | >500 | >500 |

| Bornyl 4-methoxybenzoate | Aromatic | 62.5 | 250 |

| Bornyl 3',4'-dimethoxybenzoate | Aromatic | 125 | 125 |

| Bornyl 3,4,5-trimethoxybenzoate | Aromatic | 62.5 | >500 |

Other research corroborates the importance of the ester group in defining biological function. For instance, bornyl acetate has been identified as having potent antifungal activity against Botrytis cinerea, proving to be the most active among several monoterpenes tested. tandfonline.comtandfonline.com It is thought to function by disrupting the structure of mitochondrial and cytoplasmic membranes. nih.gov Further studies have shown that bornyl cinnamate (B1238496) derivatives can possess significant antileishmanial activity, with the bornyl moiety itself being of particular importance for preserving this function. ingentaconnect.commdpi.complos.org

Influence of Acyl Moiety Chain Length on Biological Activity and Selectivity

The length and structure of the acyl moiety have a demonstrable impact on the physicochemical properties and, consequently, the biological activity and selectivity of bornyl esters.

One of the clearest examples of this influence is seen in enzymatic reactions. During the kinetic resolution of racemic bornyl and isobornyl esters, the chain length of the acyl group significantly affects enzyme selectivity. d-nb.info Studies have shown that esterases exhibit better selectivity for the butyryl (C4) moiety compared to the shorter acetate (C2) moiety, resulting in up to seven-fold higher enantioselectivity (E values) for the butyryl esters. d-nb.inforesearchgate.netresearchgate.net This indicates that the enzyme's active site has a preference for a slightly longer acyl chain, which enhances its ability to discriminate between enantiomers. d-nb.info

This principle is also observed in other classes of compounds. For example, studies on carvacrol (B1668589) esters showed that esterification could either reduce or enhance biological activity depending on the specific acyl group used. mdpi.com Similarly, research on resveratrol (B1683913) esters demonstrated that antioxidant efficacy was highly dependent on the acyl chain length, with different lengths being optimal in different assay environments (e.g., lipid-based vs. aqueous-based), highlighting the critical role of physicochemical properties like lipophilicity which are modulated by the acyl chain. nih.gov For bornyl esters, this implies that modifying the acyl chain length alters properties like water solubility and membrane permeability, which in turn influences how the molecule interacts with biological targets.

Applications in Advanced Chemical Synthesis and Chiral Chemistry

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials in the synthesis of more complex chiral molecules. wiley.com The use of such blocks is a fundamental strategy in asymmetric synthesis, which aims to produce a specific stereoisomer of a target compound. wikipedia.org This is particularly crucial in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. wikipedia.orgenamine.net

Bornyl butyrate (B1204436), derived from the chiral terpene borneol, serves as an important chiral building block. wiley.com Its rigid bicyclic structure provides a well-defined stereochemical framework that can be exploited to control the stereochemistry of subsequent reactions. By temporarily incorporating the bornyl group into a molecule, chemists can influence the stereoselective outcome of a reaction, a role often referred to as a chiral auxiliary. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is achieved, the auxiliary can be removed. sigmaaldrich.com

The effectiveness of chiral auxiliaries often depends on creating steric hindrance to direct an incoming reagent to a specific face of the molecule. wikipedia.org The bulky nature of the bornyl group in bornyl butyrate makes it effective in this role. Research has demonstrated the application of related camphor-derived structures, like camphorsultam, as chiral auxiliaries in reactions such as the Claisen rearrangement to establish specific stereocenters. wikipedia.org

Integration into Production of Optically Pure Monoterpenols (e.g., Camphor (B46023) Derivatives from α-pinene)

A significant application of this compound chemistry lies in the production of optically pure monoterpenols, which are valuable intermediates in the synthesis of various fine chemicals and pharmaceuticals. d-nb.infonih.gov A key example is the synthesis of camphor and its derivatives from α-pinene, a renewable resource. nih.govresearchgate.net

The industrial synthesis of racemic camphor from α-pinene often proceeds through a racemic isobornyl ester intermediate. nih.govresearchgate.net To obtain enantiomerically pure camphor, a resolution step is necessary. This is where the kinetic resolution of bornyl esters, including this compound and its isomer isothis compound, becomes critical. d-nb.inforesearchgate.net

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. In the context of camphor synthesis, the enantioselective hydrolysis of racemic isothis compound can be achieved using specific enzymes, such as esterases. researchgate.netresearchgate.net For instance, research has shown that certain esterases exhibit high enantioselectivity (E > 100) towards the butyryl esters of isoborneol (B83184) and borneol. d-nb.infonih.govresearchgate.net

Specifically, Esterase B (EstB) from Burkholderia gladioli has demonstrated high selectivity in the kinetic resolution of racemic isothis compound, yielding optically pure (+)-isoborneol, which can then be oxidized to produce (-)-camphor (B167293) (the (1S)-enantiomer). d-nb.inforesearchgate.net Conversely, Esterase C (EstC) from Rhodococcus rhodochrous shows high enantioselectivity for rac-bornyl butyrate. d-nb.info It has been observed that the enantioselectivity of these enzymes is often higher for butyrate esters compared to acetate (B1210297) esters, highlighting the importance of the butyryl group. d-nb.inforesearchgate.netresearchgate.net

This enzymatic resolution of isothis compound can be seamlessly integrated into the existing industrial process for camphor production from α-pinene, providing a more efficient route to optically pure monoterpenols from a renewable starting material. d-nb.infonih.govresearchgate.net

Table 1: Enzymes in Kinetic Resolution of Bornyl and Isothis compound Data corresponds to values obtained at 24-hour intervals with 1 mM substrate at 30°C. researchgate.net

| Substrate | Enzyme | Origin | Conversion (%) | Enantiomeric Excess (eeS) (%) | Enantioselectivity (E) |

| rac-isothis compound | EstB | Burkholderia gladioli | 48 | >99 | >200 |

| rac-bornyl butyrate | EstC | Rhodococcus rhodochrous | 49 | 97 | >200 |

Ecological and Environmental Perspectives

Role as Volatile Organic Compounds in Plant Emissions

Volatile organic compounds (VOCs) are a diverse class of carbon-based chemicals that readily evaporate at room temperature. pherobase.com Plants produce a vast array of these compounds for various purposes, including defense, attracting pollinators, and responding to environmental stress. pherobase.comnih.govfrontiersin.org These emissions can be constitutive, meaning they are produced continuously, or induced, where production is triggered by specific events like herbivore attacks. nih.gov Bornyl butyrate (B1204436) is classified as a monoterpenoid and has been identified as a natural volatile compound in the emissions of certain plant species. nih.gov

Specifically, bornyl butyrate has been reported as a constituent of the volatile profiles of plants such as lemon verbena (Aloysia citrodora) and Aloysia triphylla. nih.gov The emission of such compounds contributes to the plant's specific aromatic signature, which is a complex mixture of many different VOCs. frontiersin.org The production and release of these volatiles are fundamental to the plant's interaction with its surrounding environment. nih.gov

Inter-species Chemical Signaling in Natural Environments

The exchange of chemical signals is a primary mode of communication in many ecosystems. nih.gov Allelochemicals are a category of semiochemicals that mediate interactions between different species. europa.eu Plant-emitted VOCs are a critical component of this chemical signaling, influencing the behavior of other organisms, particularly insects. nih.govresearchgate.net These signals can act as attractants for pollinators or as deterrents for herbivores. nih.gov

While specific research detailing the role of this compound as a semiochemical is limited, the function of related butyrate esters in inter-species signaling is documented. For instance, other butyrate-containing volatiles, such as butyl butanoate and (Z)-3-hexenyl butyrate, have been identified as key signals in insect-plant interactions. ebi.ac.ukresearchgate.net Butyl butanoate is a component of host fruit volatiles that attracts the apple maggot fly, Rhagoletis pomonella. ebi.ac.uk Furthermore, (Z)-3-hexenyl butyrate has been shown to be an odorant that can influence the selection of oviposition sites by female moths. researchgate.net This evidence suggests that the butyrate moiety can be part of a molecular structure recognized by insects, indicating a potential, though not yet fully explored, role for this compound in chemical ecology.

Q & A

Basic: What established laboratory methods are used to synthesize bornyl butyrate, and how are they validated?

Answer: this compound is typically synthesized via acid-catalyzed esterification of bornyl alcohol with butyric acid. Key steps include refluxing reactants with catalysts like sulfuric acid or immobilized lipases for greener synthesis. Validation involves gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Cross-referencing spectral data with authoritative databases (e.g., NIST Chemistry WebBook) ensures accuracy . For reproducibility, protocols must detail solvent ratios, catalyst loadings, and reaction times .

Basic: What analytical techniques are essential for characterizing this compound’s physicochemical properties?

Answer: High-performance liquid chromatography (HPLC) quantifies purity, while infrared (IR) spectroscopy identifies functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹). Differential scanning calorimetry (DSC) determines thermal stability. Researchers must calibrate instruments with certified reference materials and report measurement uncertainties (e.g., ±0.1°C for melting points) to meet journal standards .

Advanced: How can researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?

Answer: Contradictions often arise from variability in cell models, dosage regimes, or impurity profiles. A robust design includes:

- Positive/Negative Controls: Use sodium butyrate as a comparator for mechanistic studies .

- Dose-Response Curves: Test across log-fold concentrations to identify non-linear effects.

- Batch Consistency: Document synthetic batches using Lot Numbers and purity thresholds (>95%).

- Statistical Rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance (p < 0.05, predefined) .

Advanced: What metabolic engineering strategies enhance microbial production of this compound?

Answer: Engineered E. coli or Saccharomyces cerevisiae strains can overexpress butyryl-CoA:acetate CoA-transferase (BCoAT) to bypass energy-intensive phosphorylation steps. Key steps:

- Pathway Optimization: Use CRISPR-Cas9 to knock out competing pathways (e.g., lactate dehydrogenase).

- Fed-Batch Fermentation: Maintain glucose at <20 g/L to avoid catabolite repression.

- Product Recovery: Employ in situ extraction with ionic liquids to mitigate toxicity .

Advanced: How should researchers address discrepancies in this compound’s stability under varying storage conditions?

Answer: Stability studies require accelerated degradation trials (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and apply the Arrhenius equation to predict shelf life. Conflicting data may stem from oxygen exposure; thus, inert gas purging during storage is critical. Report degradation kinetics using pseudo-first-order models .

Advanced: What comparative frameworks are effective for studying this compound’s activity relative to analogs like bornyl acetate?

Answer: Use structure-activity relationship (SAR) models to compare:

- Lipophilicity: Calculate logP values (e.g., using ChemAxon software) to correlate with membrane permeability.

- In Silico Docking: Predict binding affinities to targets like PPAR-γ using AutoDock Vina.

- In Vivo Pharmacokinetics: Conduct cross-over studies in animal models, measuring plasma half-life and tissue distribution .

Methodological: How can researchers ensure data integrity when publishing this compound studies?

Answer: Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Metadata: Include raw instrument files (e.g., .RAW for LC-MS) in supplementary materials.

- Reproducibility: Adhere to the NIH Rigor and Reproducibility guidelines, detailing randomization and blinding methods.

- Ethical Citation: Prioritize primary literature over reviews, and avoid over-reliance on preprints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.